molecular formula C21H22N2O4S B2524106 2-((4-(5,6,7,8-Tetrahydronaphthalene-2-sulfonamido)but-2-yn-1-yl)oxy)benzamide CAS No. 1448050-35-8

2-((4-(5,6,7,8-Tetrahydronaphthalene-2-sulfonamido)but-2-yn-1-yl)oxy)benzamide

Cat. No. B2524106
CAS RN: 1448050-35-8
M. Wt: 398.48
InChI Key: DTGWSVVRSREMTJ-UHFFFAOYSA-N
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Description

2-((4-(5,6,7,8-Tetrahydronaphthalene-2-sulfonamido)but-2-yn-1-yl)oxy)benzamide, also known as THN-202, is a novel small molecule drug that has gained attention in the scientific community for its potential applications in cancer treatment. THN-202 is a derivative of the compound 5,6,7,8-tetrahydronaphthalene-2-sulfonamide and has been shown to have promising anti-cancer properties in preclinical studies.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

Research has shown that derivatives of tetrahydronaphthalene, such as those incorporating sulfonamido groups, can undergo various chemical transformations. For instance, benzyl sulfonamide/alcohol-tethered alkylidenecyclopropanes have been subjected to rhodium-catalyzed and substrate-controlled selective C-C bond activation, leading to the production of benzo[c]azepine/oxepines, dihydronaphthalen-1-amines, and conjugated dienes (Kai Chen et al., 2016). Similarly, α-Sulfonamidation of β-ketoesters with sulfonyl azide using a Ru(II) complex catalysis has been developed, producing derivatives like 1-oxo-2-(sulfonamido)-2,3-dihydro-1H-indene-2-carboxylate and 1-oxo-2-(sulfonamido)-1,2,3,4-tetrahydronaphthalene-2-carboxylate in good yields (M. V. K. Rao et al., 2019).

Biological Activities and Applications

The structural motifs related to tetrahydronaphthalene have been investigated for their biological activities. For example, 1,4‐Naphthoquinone derivatives containing a phenylaminosulfanyl moiety have demonstrated potent cytotoxic activity against several human cancer cell lines, highlighting their potential as anticancer agents (P. Ravichandiran et al., 2019). Additionally, new hydronaphthalene-sulfonamide derivatives have shown promising antimicrobial activities, further indicating the versatility of these compounds in pharmaceutical applications (Hanaa S. Mohamed et al., 2021).

Advanced Material and Chemical Properties

The unique chemical structure of tetrahydronaphthalene derivatives has also been leveraged in the synthesis of optically active compounds and the exploration of their herbicidal activities. For example, the synthesis of each enantiomer of certain benzenesulfonamide derivatives has clarified the stereochemical structure-activity relationship, indicating that the (S)-isomers were the active forms in herbicidal tests (A. Hosokawa et al., 2001).

properties

IUPAC Name

2-[4-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonylamino)but-2-ynoxy]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4S/c22-21(24)19-9-3-4-10-20(19)27-14-6-5-13-23-28(25,26)18-12-11-16-7-1-2-8-17(16)15-18/h3-4,9-12,15,23H,1-2,7-8,13-14H2,(H2,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTGWSVVRSREMTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCC#CCOC3=CC=CC=C3C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-(5,6,7,8-Tetrahydronaphthalene-2-sulfonamido)but-2-yn-1-yl)oxy)benzamide

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